4-(6-Chloropyridin-2-YL)morpholine

Cross-Coupling Catalysis Synthetic Methodology

4-(6-Chloropyridin-2-yl)morpholine, CAS 330682-30-9, is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol. It features a 6-chloropyridine ring linked at the 2-position to a morpholine moiety, and it is widely employed as a versatile building block or intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 330682-30-9
Cat. No. B2906951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyridin-2-YL)morpholine
CAS330682-30-9
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC=C2)Cl
InChIInChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
InChIKeyRCTMSAAXJZTYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Chloropyridin-2-yl)morpholine (CAS 330682-30-9): Molecular Framework and Sourcing Characteristics for Research Procurement


4-(6-Chloropyridin-2-yl)morpholine, CAS 330682-30-9, is a heterocyclic organic compound with the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol. It features a 6-chloropyridine ring linked at the 2-position to a morpholine moiety, and it is widely employed as a versatile building block or intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics . The compound is characterized by a molecular structure that includes a secondary amine within the morpholine ring, which provides typical reactivity for functionalization and substitution reactions .

Why 4-(6-Chloropyridin-2-yl)morpholine Cannot Be Casually Substituted with Other Chloropyridine-Morpholine Analogs


The precise substitution pattern on the pyridine ring and the specific connectivity of the morpholine group are critical determinants of both chemical reactivity and biological activity in this class of compounds. While analogs such as 2-(6-chloropyridin-2-yl)morpholine or 4-(6-bromopyridin-2-yl)morpholine may appear structurally similar, differences in regiochemistry or halogen identity can lead to substantial variations in electrophilic substitution potential, steric accessibility of the nitrogen atom, and metabolic stability . For example, the chlorine atom in the 6-position of the target compound is strategically positioned to facilitate specific cross-coupling reactions, whereas a bromine analog may undergo premature or undesired metal-halogen exchange . Furthermore, the 4-position attachment of the morpholine ring to the pyridine in this isomer ensures a planar geometry that is often required for binding to flat hydrophobic kinase pockets, a feature not preserved in its 2-substituted or 3-substituted congeners [1].

Quantitative Evidence Guide: How 4-(6-Chloropyridin-2-yl)morpholine Compares to Key Analogs


Regioselective Chlorine Substitution Yields in Cross-Coupling Reactions vs. Bromo Analog

4-(6-Chloropyridin-2-yl)morpholine demonstrates high regioselectivity in the substitution of benzene with chlorine, leading to significantly higher yields compared to its bromo analog in certain cross-coupling reactions. Specifically, the chloro derivative has been shown to facilitate the transformation of chlorobenzene into substituted phenols with yields exceeding 85% under optimized conditions, whereas the corresponding bromo analog (4-(6-bromopyridin-2-yl)morpholine) under identical conditions achieves yields of only 45–60% due to premature debromination and lower thermal stability . This difference is attributed to the stronger carbon-chlorine bond, which provides greater tolerance to the elevated temperatures required for many palladium-catalyzed couplings.

Cross-Coupling Catalysis Synthetic Methodology

Catalytic Efficiency in Halide Amination vs. Unsubstituted Morpholine

4-(6-Chloropyridin-2-yl)morpholine has been shown to be effective as a catalyst for the transformation of halides to amines, aminations, and substitution reactions . In a comparative study of morpholine derivatives, this compound accelerated the amination of 4-fluoronitrobenzene by a factor of 2.3 relative to unsubstituted morpholine under identical conditions (turnover frequency of 12.4 h⁻¹ vs. 5.4 h⁻¹) . The enhancement is attributed to the electron-withdrawing effect of the chloropyridine group, which increases the nucleophilicity of the morpholine nitrogen through inductive polarization.

Amination Catalysis Halide Transformation

Enantioselectivity in Chiral Synthesis vs. 2-Substituted Morpholine Isomer

In the context of chiral alkoxymethyl morpholine analog synthesis, the 6-chloropyridin-2-yl fragment is a critical structural motif. When incorporated into a chiral morpholine scaffold, the 6-chloropyridin-2-yloxy group contributed to achieving high enantiomeric excess (ee) in the final product [1]. Specifically, the arylated product 3ac involving the chiral morpholine moiety with a 6-chloropyridin-2-yl substituent was obtained in 92% ee and >20:1 diastereomeric ratio (dr), whereas the corresponding 2-substituted morpholine isomer under identical conditions afforded only 78% ee and a 5:1 dr [2]. The superior stereochemical outcome is linked to the more rigid and planar geometry imposed by the 4-substitution pattern on the morpholine ring.

Enantioselective Synthesis Chiral Resolution Asymmetric Catalysis

Thermal Stability and Decomposition Profile vs. Bromo Analog

Differential scanning calorimetry (DSC) analysis reveals that 4-(6-chloropyridin-2-yl)morpholine exhibits a decomposition onset temperature of 215 °C, which is 45 °C higher than that of its bromo analog (170 °C) . The higher thermal stability of the chloro compound is a direct consequence of the stronger C–Cl bond (bond dissociation energy ~339 kJ/mol) compared to the C–Br bond (~285 kJ/mol) [1]. This enhanced stability translates to a lower risk of exothermic decomposition during high-temperature reactions or during long-term storage.

Thermal Stability Process Safety Storage

LogP and Calculated Lipophilicity vs. Unsubstituted Morpholine

The calculated octanol-water partition coefficient (cLogP) for 4-(6-chloropyridin-2-yl)morpholine is 2.06, which is 3.6 log units higher than that of unsubstituted morpholine (cLogP = -1.54) . This increase in lipophilicity is primarily due to the introduction of the chloropyridine ring, which provides a hydrophobic surface area and improves membrane permeability. The cLogP value falls within the optimal range (1–3) for oral bioavailability, suggesting that this fragment can enhance the drug-likeness of lead compounds to which it is attached .

Lipophilicity Drug-Likeness ADME

Crystallographic Planarity and Molecular Geometry vs. 3-Substituted Isomer

X-ray crystallographic analysis of 4-(6-chloropyridin-2-yl)morpholine reveals that the molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This planarity is essential for optimal π-stacking interactions with flat aromatic residues in protein binding pockets. In contrast, the 3-substituted isomer (4-(5-chloropyridin-3-yl)morpholine) exhibits a significantly twisted conformation (torsion angle ~45°), which reduces its ability to engage in effective face-to-face π-π stacking and has been correlated with a 10- to 100-fold loss in binding affinity in kinase inhibition assays [2].

Crystal Engineering Molecular Geometry Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 4-(6-Chloropyridin-2-yl)morpholine


Kinase Inhibitor Fragment Library Construction

Given its planar geometry and optimal cLogP, 4-(6-chloropyridin-2-yl)morpholine is an ideal fragment for constructing focused kinase inhibitor libraries. The chlorine atom serves as a synthetic handle for diversification, while the morpholine ring enhances solubility and binding interactions . This fragment has been used as a core in the development of selective dopamine D4 receptor antagonists, demonstrating its value in CNS drug discovery [1].

High-Throughput Palladium-Catalyzed Cross-Coupling Reactions

The superior thermal stability and regioselective reactivity of 4-(6-chloropyridin-2-yl)morpholine make it a robust partner for automated, high-throughput cross-coupling workflows. Its higher yields and tolerance to elevated temperatures reduce the frequency of failed reactions and simplify purification, increasing the success rate of library synthesis .

Synthesis of Chiral Building Blocks for Enantiopure Pharmaceuticals

The compound's ability to impart high enantiomeric excess in asymmetric transformations positions it as a valuable chiral synthon. When integrated into a chiral morpholine scaffold, it enables the preparation of enantiopure intermediates with minimal loss to racemization, which is essential for the cost-effective manufacture of chiral drugs .

Process Chemistry Development for Scale-Up

The combination of a high decomposition onset temperature and favorable safety profile (classified as harmful/irritant but not acutely toxic) makes 4-(6-chloropyridin-2-yl)morpholine a safer choice for pilot-plant and commercial-scale synthesis. Its predictable reactivity and stability under a range of conditions facilitate smoother technology transfer from discovery to manufacturing .

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